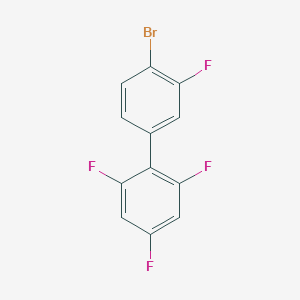![molecular formula C10H18N4 B6208836 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine CAS No. 2731008-92-5](/img/no-structure.png)
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine is a compound that features a pyrrolidine ring attached to a pyrazole ring through a propyl chain
Vorbereitungsmethoden
The synthesis of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization and coupling. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Formation of the pyrazole ring: This involves the reaction of hydrazines with 1,3-diketones or other suitable precursors.
Coupling of the rings: The pyrrolidine and pyrazole rings are then coupled through a propyl chain using appropriate linking reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrolidine or pyrazole rings are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring and are often studied for their medicinal properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine involves the reaction of 3-(pyrrolidin-1-yl)propylamine with 1H-pyrazol-5-carboxylic acid, followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "3-(pyrrolidin-1-yl)propylamine", "1H-pyrazol-5-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Acetic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: 3-(pyrrolidin-1-yl)propylamine is reacted with 1H-pyrazol-5-carboxylic acid in methanol and acetic acid to form an imine intermediate.", "Step 2: Sodium triacetoxyborohydride is added to the reaction mixture to reduce the imine intermediate to the desired product.", "Step 3: The reaction mixture is quenched with water and extracted with diethyl ether.", "Step 4: The organic layer is washed with hydrochloric acid and sodium hydroxide solutions to remove any impurities.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product." ] } | |
CAS-Nummer |
2731008-92-5 |
Molekularformel |
C10H18N4 |
Molekulargewicht |
194.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



